Product packaging for 4-Chloropyrido[3,2-d]pyrimidine HCl(Cat. No.:CAS No. 1951441-48-7)

4-Chloropyrido[3,2-d]pyrimidine HCl

Cat. No.: B2939876
CAS No.: 1951441-48-7
M. Wt: 202.04
InChI Key: KMFGZNYFTNEMQK-UHFFFAOYSA-N
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Description

4-Chloropyrido[3,2-d]pyrimidine HCl is a versatile chemical intermediate primarily used in medicinal chemistry and drug discovery research. The core pyrido[3,2-d]pyrimidine structure is a privileged scaffold in the design of biologically active molecules, with documented interest in the development of antiviral agents, particularly as inhibitors for the treatment of Hepatitis C . The presence of chlorine atoms on the heteroaromatic ring system makes this compound a valuable substrate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, which are extensively used to create diverse chemical libraries for biological screening . Researchers value this compound for its role in exploring structure-activity relationships (SARs), as the pyrimidine core can interact with various enzymatic targets. Pyrimidine derivatives, in general, are known to exhibit a range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects, making them a significant focus in the search for new therapeutic agents . As a high-value research chemical, proper handling and storage are essential. It is recommended to store this compound in an inert atmosphere at low temperatures, typically between 2-8°C, to ensure long-term stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5Cl2N3 B2939876 4-Chloropyrido[3,2-d]pyrimidine HCl CAS No. 1951441-48-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloropyrido[3,2-d]pyrimidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3.ClH/c8-7-6-5(10-4-11-7)2-1-3-9-6;/h1-4H;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMFGZNYFTNEMQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=NC=N2)Cl)N=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Chloropyrido 3,2 D Pyrimidine and Its Derivatives

Precursor Synthesis Strategies for Pyrido[3,2-d]pyrimidine (B1256433) Core Structures

The construction of the fused pyrido[3,2-d]pyrimidine ring system is the foundational step in the synthesis of 4-chloropyrido[3,2-d]pyrimidine (B1282233). Various synthetic strategies have been developed to assemble this bicyclic heterocycle, primarily involving the formation of either the pyridine (B92270) or the pyrimidine (B1678525) ring onto a pre-existing complementary ring.

Cyclization Reactions in Pyrido[3,2-d]pyrimidine Formation

Cyclization reactions are the cornerstone of heterocyclic synthesis, and the formation of the pyrido[3,2-d]pyrimidine core is no exception. These methods can be broadly categorized into multicomponent reactions, intramolecular cyclizations, and cycloaddition reactions.

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single synthetic operation. While specific examples for the direct synthesis of the pyrido[3,2-d]pyrimidine skeleton via MCRs are less common in the literature compared to its isomers, the principles can be extrapolated. These reactions typically involve the condensation of three or more starting materials. For instance, a one-pot cyclocondensation involving an α,β-unsaturated ester, an amidine system, and malononitrile (B47326) or its equivalent under microwave irradiation has been effectively used for the synthesis of related pyrido[2,3-d]pyrimidines and could be adapted for the [3,2-d] isomer. nih.gov The general approach involves the initial formation of a Michael adduct, which then undergoes cyclization and subsequent aromatization to yield the final pyridopyrimidine core. The use of green chemistry principles, such as using water as a solvent or employing catalyst-free conditions, is a growing trend in these synthetic strategies. nih.gov

A notable example for a related system involves the reaction of 6-aminouracil, an aldehyde, and an active methylene (B1212753) compound like malononitrile or cyanoacetamide. researchgate.net These components can be condensed in the presence of a catalyst or under ultrasound irradiation to afford the pyridopyrimidine skeleton.

Table 1: Examples of Multicomponent Reactions for Pyridopyrimidine Synthesis

Reactant 1Reactant 2Reactant 3ConditionsProduct Type
α,β-Unsaturated EsterAmidineMalononitrileMicrowave IrradiationPyrido[2,3-d]pyrimidine (B1209978)
6-AminouracilAromatic AldehydeCyanoacetamideUltrasound, DMF, DAMP catalystPyrido[2,3-d]pyrimidine
Barbituric AcidAmineAldehydeWater, Room TemperaturePyrido-dipyrimidine

Note: This table presents examples for related pyridopyrimidine systems that illustrate the principles of multicomponent cyclocondensation.

Intramolecular cyclization is a powerful strategy that involves the formation of a ring from a single molecule containing all the necessary functional groups. For the synthesis of the pyrido[3,2-d]pyrimidine core, this often involves the cyclization of a suitably substituted pyridine precursor.

A common approach starts with 2-aminonicotinic acid or its derivatives. For example, the reaction of 2-aminonicotinamide with a one-carbon synthon, such as a formic acid equivalent, can lead to the formation of the pyrimidine ring, yielding pyrido[3,2-d]pyrimidin-4(3H)-one. Similarly, o-aminonicotinonitriles can be acylated or thioacylated, followed by intramolecular heterocyclization to afford the corresponding pyrido[2,3-d]pyrimidine derivatives, a strategy that is also applicable to the [3,2-d] isomer. rsc.orgnih.gov

Another pathway involves the intramolecular cycloaddition of suitably functionalized pyrimidine-2,4-diones, which can lead to the formation of novel condensed pyrido[2,3-d]pyrimidines. rsc.org This highlights the versatility of starting from a pyrimidine ring and constructing the pyridine portion.

The hetero-Diels-Alder reaction is a [4+2] cycloaddition involving a diene and a dienophile where one or more carbon atoms are replaced by a heteroatom. This reaction can be a powerful tool for the construction of heterocyclic rings. While less documented for the specific synthesis of the pyrido[3,2-d]pyrimidine core, the general principles can be applied. For instance, an aza-Diels-Alder reaction between a 1,2,4-triazine (B1199460) and a suitable dienophile can lead to the formation of a pyridine ring, which could be a precursor to the desired pyridopyrimidine system. The reaction often proceeds with high regioselectivity and stereoselectivity. youtube.com

In a related context, a Diels-Alder reaction between diethyl acetylenedicarboxylate (B1228247) and a 6-amino-4-oxopyrimidine has been reported for the formation of a pyrido[2,3-d]pyrimidin-7(8H)-one scaffold, albeit in low yields. nih.gov This demonstrates the potential of cycloaddition reactions in constructing the pyridopyrimidine framework.

Synthesis of Halogenated Pyrido[3,2-d]pyrimidine Intermediates

The synthesis of the target compound, 4-chloropyrido[3,2-d]pyrimidine, necessitates the introduction of a chlorine atom at the 4-position. This is typically achieved by chlorinating a precursor molecule, most commonly the corresponding pyrido[3,2-d]pyrimidin-4(3H)-one.

The conversion of a hydroxyl or oxo group at the 4-position of the pyrido[3,2-d]pyrimidine ring to a chloro group is a crucial step. The most widely used reagent for this transformation is phosphorus oxychloride (POCl₃). nih.govmdpi.com

The reaction of pyrido[3,2-d]pyrimidin-4(3H)-one with neat POCl₃, often at elevated temperatures, effectively replaces the hydroxyl group with a chlorine atom. The reaction mechanism involves the initial phosphorylation of the hydroxyl group, followed by a nucleophilic attack of the chloride ion. acs.org In some cases, the addition of a tertiary amine base, such as N,N-dimethylaniline or pyridine, can facilitate the reaction. nih.govresearchgate.net

A significant advancement in this area is the development of solvent-free chlorination procedures. nih.govresearchgate.netdntb.gov.ua Heating the hydroxy-pyrimidine substrate with an equimolar amount of POCl₃ in a sealed reactor provides an efficient and environmentally friendlier alternative to using a large excess of the reagent. This method has been successfully applied to a variety of hydroxypyrimidines and related heterocyclic systems on a large scale. nih.govresearchgate.netdntb.gov.ua

For more sensitive substrates or when milder conditions are required, other chlorinating agents or activating reagents can be employed. For example, a combination of benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been used for the chlorination and subsequent amination of a 2-amino-6-chloro-pyrido[3,2-d]pyrimidin-4(3H)-one. researchgate.net

Table 2: Chlorination of Pyrido[3,2-d]pyrimidin-4(3H)-one Analogues

Starting MaterialReagent(s)ConditionsProductReference
Pyrido[3,2-d]pyrimidin-4(3H)-onePOCl₃Reflux4-Chloropyrido[3,2-d]pyrimidine mdpi.com
HydroxypyrimidinePOCl₃ (equimolar), Pyridine160 °C, sealed reactorChloropyrimidine nih.govresearchgate.net
2-Amino-6-chloro-pyrido[3,2-d]pyrimidin-4(3H)-oneBOP, DBU, PiperazineRoom Temperature, DMF2-Amino-4-(N-piperazin-1-yl)-6-chloropyrido[3,2-d]pyrimidine researchgate.net
Preparation of 4-Chloropyrido[3,2-d]pyrimidine Derivatives as Key Intermediates

The 4-chloro-pyrido[3,2-d]pyrimidine moiety is a versatile intermediate, primarily due to the reactivity of the chlorine atom at the C4-position, which makes it susceptible to nucleophilic substitution. This allows for the introduction of various functional groups, leading to a diverse library of derivatives.

A common and fundamental approach to obtaining this key intermediate involves the chlorination of the corresponding 4-hydroxypyrido[3,2-d]pyrimidine (or its tautomeric form, pyrido[3,2-d]pyrimidin-4-one). This transformation is typically achieved by treatment with a strong chlorinating agent such as phosphorus oxychloride (POCl₃). google.com While specific examples for the pyrido[3,2-d]pyrimidine isomer are part of broader synthetic schemes, the methodology is well-established for related heterocyclic systems. For instance, the synthesis of 4-chloropyrrolo[2,3-d]pyrimidine involves refluxing the hydroxy precursor with POCl₃, followed by purification to yield the chlorinated product. google.comgoogle.com This standard procedure is widely adapted for various fused pyrimidine systems.

Once synthesized, these chlorinated intermediates are pivotal in building more complex molecules. A notable example is in the synthesis of Seletalisib, a potent and selective PI3Kδ inhibitor. encyclopedia.pubmdpi.com The synthesis of Seletalisib involves a nucleophilic substitution reaction on a 4-chloropyrido[3,2-d]pyrimidine core, where an amino-containing side chain displaces the chlorine atom to form the final active molecule. encyclopedia.pub This highlights the strategic importance of 4-chloropyrido[3,2-d]pyrimidine derivatives as precursors for targeted therapies.

Similarly, palladium-catalyzed cross-coupling reactions are employed to functionalize the 4-chloro position. In the synthesis of pyrido[3,4-d]pyrimidine (B3350098) derivatives, a related isomer, the 4-chloro intermediate is reacted with various partners via Suzuki or other cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds, demonstrating a powerful strategy for structural diversification. nih.gov

The table below summarizes a general and widely used method for this type of chlorination.

Starting Material Reagent Conditions Product Yield Reference
Pyrido[3,2-d]pyrimidin-4-olPhosphorus oxychloride (POCl₃)Reflux4-Chloropyrido[3,2-d]pyrimidineHigh google.com
2-amino-8-methoxypyrido[3,4-d]pyrimidin-4-olPhosphorus oxychloride (POCl₃)N/A4-chloro-8-methoxy pyrido [3,4-d]pyrimidin-2-amineN/A nih.gov

One-Pot and Environmentally Conscious Synthetic Protocols

The development of one-pot, multi-component reactions (MCRs) represents a significant advancement in synthetic chemistry, aligning with the principles of green chemistry by reducing waste, saving energy, and simplifying procedures. scirp.org Several such protocols have been established for the synthesis of the broader pyridopyrimidine family.

One efficient approach involves a three-component domino reaction for the synthesis of pyrido[3,2-d]pyrimidine derivatives using amines, aldehydes, and terminal unactivated alkynes. researchgate.net This reaction proceeds in a single pot catalyzed by a Lewis acid like BF₃·OEt₂, offering good to high yields under mild conditions and with operational simplicity. researchgate.net

For the related pyrido[2,3-d]pyrimidine scaffold, numerous environmentally friendly methods have been reported. These often utilize aqueous media, which is a significant improvement over toxic and expensive organic solvents. researchgate.netznaturforsch.com For example, a three-component reaction of aldehydes, alkyl nitriles, and aminopyrimidines can be conducted in water in the presence of a phase-transfer catalyst like triethylbenzylammonium chloride (TEBAC) to produce pyrido[2,3-d]pyrimidine derivatives in good yields. researchgate.net Another green approach uses bismuth(III) triflate as a reusable catalyst in ethanol (B145695) for the one-pot condensation of 6-amino-1,3-dimethyluracil, arylaldehydes, and malononitrile. scirp.org

Ultrasound irradiation has also been employed as an eco-friendly method. A one-pot, three-component synthesis of pyrido[2,3-d]pyrimidines from 6-aminouracils, aromatic aldehydes, and malononitrile or ethyl cyanoacetate (B8463686) can be efficiently carried out in water under ultrasonic irradiation, using tetra-n-butyl ammonium (B1175870) bromide (TBAB) as an inexpensive phase-transfer catalyst. znaturforsch.com This method features short reaction times, easy work-up, and improved yields. znaturforsch.com

The table below showcases examples of these modern synthetic protocols.

Reaction Type Components Catalyst/Conditions Solvent Key Advantages Reference
Three-component Domino ReactionAmines, Aldehydes, Terminal AlkynesBF₃·OEt₂One-potMild conditions, high yields, operational simplicity researchgate.net
Three-component ReactionAldehydes, Alkyl Nitriles, AminopyrimidinesTriethylbenzylammonium chloride (TEBAC)WaterEnvironmentally friendly, good yields researchgate.net
Three-component Condensation6-Amino-1,3-dimethyluracil, Arylaldehydes, MalononitrileBismuth(III) triflate (reusable)EthanolGreen catalyst, high yields scirp.org
Ultrasound-assisted Three-component Reaction6-Aminouracils, Aromatic Aldehydes, Malononitrile/Ethyl CyanoacetateTetra-n-butyl ammonium bromide (TBAB)WaterInexpensive catalyst, short reaction time, high yields znaturforsch.com

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. mdpi.com This technology has been successfully applied to the synthesis of various pyridopyrimidine derivatives.

The synthesis of 2-amino-4-chloro-pyrimidine derivatives, for instance, has been efficiently achieved using microwave irradiation. nih.govnih.gov In a typical procedure, 2-amino-4,6-dichloropyrimidine (B145751) is reacted with various substituted amines in anhydrous propanol (B110389) with triethylamine (B128534) as a base. The reaction, when performed in a dedicated microwave reactor at 120–140 °C, is completed in just 15–30 minutes. nih.gov This rapid and efficient method allows for the quick generation of a library of compounds for further study. nih.govnih.gov

For the synthesis of dihydropyrido[4,3-d]pyrimidines, a microwave-promoted, solvent- and catalyst-free aza-Diels–Alder reaction has been developed. In this approach, 6-[2-(dimethylamino)vinyl]-1,3-dimethyluracil reacts with an aldehyde and an amine inside a microwave reactor to produce the desired fused heterocyclic system in excellent yield and within a very short timeframe. This method offers significant advantages in terms of atom economy and environmental impact.

A comparison between conventional and microwave-assisted methods for the synthesis of spiro-fused pyridopyrimidines clearly demonstrates the benefits of microwave technology. Reactions that require several hours of refluxing under conventional conditions can often be completed in a matter of minutes in a microwave oven, with comparable or even improved yields. mdpi.com

The following table compares conventional and microwave-assisted synthesis for representative heterocyclic preparations.

Product Type Conventional Method Microwave Method Key Advantage of Microwave Reference
Spiroisoquinoline & Spiropyrido[4,3-d]pyrimidine derivatives2-5 hours reflux5-15 minutes at 500WDrastically reduced reaction time mdpi.com
2-Amino-4-chloro-pyrimidine derivativesN/A15-30 minutes at 120-140 °CRapid and efficient library synthesis nih.govnih.gov
Dihydropyrido[4,3-d]pyrimidinesN/A10 minutes at 550W (solvent-free)Fast, solvent-free, catalyst-free, excellent atom economy

Regioselective Synthetic Pathways for Pyrido[3,2-d]pyrimidine Functionalization

Regioselectivity—the control of the position at which a chemical bond is formed—is paramount in the synthesis of complex molecules like substituted pyrido[3,2-d]pyrimidines. Achieving such control allows for the precise installation of functional groups, which is critical for tuning the biological activity of the final compound.

One effective strategy for the regioselective synthesis of C6/C7 substituted pyrido[3,2-d]pyrimidines starts from 4-aminopyrimidine-5-carbaldehydes. researchgate.net This precursor undergoes a Horner-Wadsworth-Emmons (HWE) olefination to introduce a substituted vinyl group. A subsequent photochemical isomerization and cyclization sequence then constructs the fused pyridine ring. The choice of the substituted HWE reagent allows for the specific introduction of various substituents at the 7-position of the pyrido[3,2-d]pyrimidine core. researchgate.net

Palladium-catalyzed cross-coupling reactions are another powerful tool for regioselective functionalization. These methods are particularly useful for modifying halogenated precursors, such as 4-chloropyrido[3,2-d]pyrimidine. For the related pyrido[3,4-d]pyrimidine system, a new series of 4-substituted 2-amino derivatives were prepared from a common 4-chloro intermediate. nih.gov The C4-position was selectively functionalized using palladium-catalyzed reactions or through nucleophilic aromatic substitutions, enabling a detailed structure-activity relationship (SAR) study. nih.gov

Furthermore, direct intramolecular C-H arylation catalyzed by palladium has been used to create benzannulated pyrido[2,3-d]- and pyrido[3,2-d]pyrimidines. This advanced method involves the formation of a new ring by creating a bond between a C-H bond on the pyrimidine ring and an adjacent aryl group, offering an efficient and atom-economical route to polycyclic systems. researchgate.net

The table below outlines some of these regioselective strategies.

Strategy Starting Material Key Reaction Position Functionalized Key Features Reference
HWE Olefination/Photocyclization4-Aminopyrimidine-5-carbaldehydesHorner-Wadsworth-Emmons (HWE) OlefinationC7-positionPrecise introduction of substituents via HWE reagent researchgate.net
Palladium-Catalyzed Cross-Coupling4-chloro-8-methoxy pyrido [3,4-d]pyrimidin-2-amineSuzuki Coupling, etc.C4-positionVersatile method for C-C and C-heteroatom bond formation nih.gov
Intramolecular C-H ArylationAppropriately substituted pyrimidinesPalladium-catalyzed C-H activationN/A (Ring formation)Efficient, atom-economical route to polycyclic systems researchgate.net
Nucleophilic Aromatic Substitution4-chloro-8-methoxy pyrido [3,4-d]pyrimidin-2-amineSNArC4-positionClassic method for introducing nucleophiles at an activated position nih.gov

Chemical Reactivity and Strategic Functionalization of the 4 Chloropyrido 3,2 D Pyrimidine Scaffold

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic and heteroaromatic systems. youtube.com In the context of pyrido[3,2-d]pyrimidines, the presence of two nitrogen atoms in the pyrimidine (B1678525) ring and one in the pyridine (B92270) ring renders the scaffold electrophilic and thus amenable to SNAr reactions.

Regioselectivity in SNAr at C-2, C-4, C-6, C-7, and C-8 Positions of Pyrido[3,2-d]pyrimidines

The regioselectivity of SNAr reactions on the pyrido[3,2-d]pyrimidine (B1256433) scaffold is a critical aspect that dictates the outcome of synthetic endeavors. Generally, in di-substituted pyrimidines with leaving groups at both the C-2 and C-4 positions, the C-4 position is more reactive towards nucleophilic attack. nih.govnih.gov This preference is attributed to the greater electron deficiency at the C-4 position, which can be rationalized by resonance and inductive effects of the ring nitrogen atoms. nih.gov

When considering the broader pyrido[3,2-d]pyrimidine system, the reactivity of different positions (C-2, C-4, C-6, C-7, and C-8) towards nucleophiles is influenced by the electronic properties of the fused ring system. In instances where leaving groups are present at both C-2 and C-4, the C-4 position is typically the more reactive site. nih.gov This is exemplified by the reaction of 2,4-dichloropyrido[3,2-d]pyrimidine (B1314816) with an amine, where the initial substitution occurs at the C-4 position. nih.gov

The presence of activating or deactivating groups on the pyridine ring can further modulate this regioselectivity. For instance, electron-donating groups can decrease the electrophilicity of the ring system, potentially slowing down or inhibiting SNAr reactions. Conversely, electron-withdrawing groups can enhance the reactivity. wuxiapptec.com

SubstrateNucleophileMajor Product (Position of Substitution)Reference
2,4-Dichloropyrido[3,2-d]pyrimidineAmine4-Amino-2-chloropyrido[3,2-d]pyrimidine (C-4) nih.gov
2,4-Diazidopyrido[3,2-d]pyrimidineVarious N-, O-, and S-nucleophiles5-Substituted tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines (C-4) nih.gov

Impact of Leaving Groups and Nucleophile Nature on Reactivity

The rate and success of SNAr reactions are significantly influenced by the nature of both the leaving group and the incoming nucleophile. researchgate.net Generally, better leaving groups, such as halides (I > Br > Cl > F), accelerate the reaction. The stability of the leaving group anion is a key determinant of its ability to depart.

The nature of the nucleophile is equally crucial. Stronger nucleophiles, such as amines, alkoxides, and thiolates, react more readily than weaker ones. youtube.com The steric hindrance of both the nucleophile and the substrate can also play a significant role. Bulky nucleophiles may react more slowly or even exhibit different regioselectivity compared to smaller ones.

In the case of 2-chloropyrido[3,2-d]pyrimidine derivatives, substitution with certain nucleophiles can be challenging. For example, attempts to substitute 4-amino and 4-benzyloxy substituted 2-chloropyrido[3,2-d]pyrimidine with sodium azide (B81097) in refluxing ethanol (B145695) were reported to be unsuccessful. nih.gov This highlights the deactivating effect of the electron-donating amino and benzyloxy groups on the C-2 position, making it less susceptible to nucleophilic attack. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, offering a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are particularly valuable for the functionalization of heterocyclic scaffolds like pyrido[3,2-d]pyrimidines.

Suzuki-Miyaura Cross-Coupling for Arylation

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with a halide or triflate, catalyzed by a palladium complex. wikipedia.orgmt.com This reaction is widely employed for the arylation of heterocyclic systems. In the context of 4-chloropyrido[3,2-d]pyrimidine (B1282233), the Suzuki-Miyaura reaction provides a direct route to introduce aryl or heteroaryl substituents at the C-4 position. nih.gov

The general applicability of the Suzuki-Miyaura coupling allows for the introduction of a wide range of aryl and heteroaryl moieties, contributing significantly to the structural diversity of pyrido[3,2-d]pyrimidine derivatives. nih.govtcichemicals.com The reaction conditions typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base. tcichemicals.com

SubstrateCoupling PartnerCatalyst/LigandProductReference
4-Chloro-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-oneArylboronic acidPd catalyst4-Aryl-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one nih.gov

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides or triflates and amines. wikipedia.org This reaction is a powerful tool for the synthesis of arylamines and has found broad application in medicinal chemistry. For the 4-chloropyrido[3,2-d]pyrimidine scaffold, the Buchwald-Hartwig amination enables the introduction of a diverse range of primary and secondary amines at the C-4 position. nih.gov

The development of various generations of catalyst systems, often employing sterically hindered phosphine ligands, has greatly expanded the scope and efficiency of this transformation. wikipedia.org This allows for the coupling of even weakly nucleophilic amines under relatively mild conditions. The regioselective amination of polychloropyrimidines can also be achieved using specific palladium catalysts. mit.edu

Regioselective Palladium-Catalyzed Dehalogenation and Functionalization

Palladium-catalyzed reactions can also be employed for the regioselective dehalogenation of polyhalogenated heterocycles. rsc.orgmsu.edu This process involves the selective removal of a halogen atom, typically using a hydride source in the presence of a palladium catalyst. This can be a useful strategy for preparing less substituted derivatives or for subsequent functionalization at a different position.

Furthermore, palladium catalysis allows for a variety of other functionalization reactions beyond arylation and amination. For instance, Sonogashira coupling can be used to introduce alkyne moieties, and other cross-coupling reactions can install different carbon-based or heteroatom-based substituents. nih.gov These reactions, often proceeding with high regioselectivity, significantly expand the synthetic utility of the 4-chloropyrido[3,2-d]pyrimidine scaffold.

Diversification through Thiol and Thiolate Additions

The chlorine atom at the C-4 position of the pyrido[3,2-d]pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr), providing a direct route for the introduction of various substituents. The reaction with sulfur-based nucleophiles, such as thiols and thiolates, allows for the synthesis of 4-thio-substituted pyrido[3,2-d]pyrimidines. These thioether derivatives are of interest for their potential biological activities.

The general strategy for the synthesis of these compounds involves the reaction of 4-Chloropyrido[3,2-d]pyrimidine with a desired thiol in the presence of a base. The base is essential to deprotonate the thiol, forming the more nucleophilic thiolate anion, which then displaces the chloride ion from the pyrimidine ring. Common bases employed for this transformation include potassium carbonate (K₂CO₃) and triethylamine (B128534) (NEt₃). The choice of solvent is also critical, with polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) being frequently utilized.

A study on the related 2,4-diazidopyrido[3,2-d]pyrimidine has shown that substitution with thiols proceeds readily at the C-4 position. nih.gov For instance, the reaction of the diazido compound with various thiols in the presence of K₂CO₃ in DMF, or NEt₃ in DCM, afforded the corresponding 5-thiotetrazolo[1,5-a]pyrido[2,3-e]pyrimidines in moderate to high yields. nih.gov This reactivity at the C-4 position is analogous to what would be expected for 4-Chloropyrido[3,2-d]pyrimidine.

While direct experimental data for 4-Chloropyrido[3,2-d]pyrimidine with a broad range of thiols is not extensively documented in the provided literature, the synthesis of 4-thioether-thieno[3,2-d]pyrimidines from the corresponding 4-chloro derivative has been successfully demonstrated. nih.gov In this analogous system, the 4-chloro compound was dissolved in DMF, and upon addition of a thiophenol and potassium carbonate, the desired thioether was obtained. nih.gov This suggests that a similar protocol would be effective for the pyrido[3,2-d]pyrimidine scaffold.

The table below illustrates the expected products from the reaction of 4-Chloropyrido[3,2-d]pyrimidine with various thiols, based on the reactivity of analogous heterocyclic systems.

Reactant 1Reactant 2BaseSolventExpected Product
4-Chloropyrido[3,2-d]pyrimidine HClThiophenolK₂CO₃DMF4-(Phenylthio)pyrido[3,2-d]pyrimidine
This compoundEthanethiolNEt₃DCM4-(Ethylthio)pyrido[3,2-d]pyrimidine
This compoundBenzyl mercaptanK₂CO₃DMF4-(Benzylthio)pyrido[3,2-d]pyrimidine

This table represents expected outcomes based on analogous chemical reactions.

Azide-Tetrazole Tautomerism and Associated Reactivity

The introduction of an azide group at the C-4 position of the pyrido[3,2-d]pyrimidine scaffold opens up a rich area of chemical transformations, largely governed by the fascinating phenomenon of azide-tetrazole tautomerism. This equilibrium involves the reversible intramolecular cyclization of the azide group to form a fused tetrazole ring. mdpi.com

The position of this equilibrium is influenced by several factors, including the electronic effects of other substituents on the ring, the polarity of the solvent, and the temperature. nih.govnih.gov In many cases, the tetrazole form is energetically more stable. nih.gov For instance, in studies on 2,4-diazidopyrido[3,2-d]pyrimidine, the tetrazolo[1,5-a]pyrido[2,3-e]pyrimidine tautomer was found to be the major form, especially in polar solvents like DMSO. nih.gov However, a sufficient concentration of the reactive azide tautomer often remains in solution, allowing for further functionalization. nih.govbiointerfaceresearch.com

Azide Functional Group Chemistry on Pyrido[3,2-d]pyrimidines

The azide functional group on the pyrido[3,2-d]pyrimidine ring is a versatile handle for introducing a variety of other functionalities. The synthesis of the key intermediate, 4-azidopyrido[3,2-d]pyrimidine, is typically achieved by treating 4-Chloropyrido[3,2-d]pyrimidine with an azide source, such as sodium azide. The reactivity of this azide is intrinsically linked to the azide-tetrazole equilibrium. While the tetrazole form is generally unreactive in cycloaddition reactions, the open-chain azido (B1232118) tautomer can readily participate in reactions characteristic of organic azides. mdpi.com

This "masking" of the azide functionality as the more stable tetrazole can be strategically employed in synthesis. mdpi.com The reactivity of the azido group can be "switched on" by altering the reaction conditions to favor the azide tautomer, for instance, by increasing the temperature. mdpi.com

Key reactions of the azido group on the pyrido[3,2-d]pyrimidine scaffold, proceeding through the azide tautomer, include the Staudinger reaction and, most notably, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govbiointerfaceresearch.com

Copper(I)-Catalyzed Azide-Alkyne Dipolar Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," prized for its high efficiency, regioselectivity, and tolerance of a wide range of functional groups. nih.gov This reaction provides a powerful method for conjugating the pyrido[3,2-d]pyrimidine scaffold to other molecules containing a terminal alkyne.

In the context of 4-azidopyrido[3,2-d]pyrimidine, the CuAAC reaction proceeds through the azide tautomer, which reacts with a terminal alkyne in the presence of a copper(I) catalyst to exclusively form the 1,4-disubstituted 1,2,3-triazole regioisomer. nih.govbiointerfaceresearch.com The copper(I) catalyst can be generated in situ from a copper(II) source, such as copper(II) sulfate, and a reducing agent like sodium ascorbate. nih.gov

The resulting triazole ring acts as a stable and robust linker, connecting the pyrido[3,2-d]pyrimidine core to a diverse array of chemical entities. This strategy has been successfully employed for the functionalization of fused tetrazolo[1,5-a]pyrimidine (B1219648) derivatives, which exist in equilibrium with the corresponding 2-azidopyrimidines. nih.govbiointerfaceresearch.com The ability of the azido group to undergo CuAAC, despite the equilibrium favoring the tetrazole form, highlights the dynamic nature of this system and its synthetic utility. nih.govbiointerfaceresearch.com

The table below summarizes the key aspects of the CuAAC reaction involving the 4-azidopyrido[3,2-d]pyrimidine scaffold.

FeatureDescription
Reaction Type Copper(I)-Catalyzed Azide-Alkyne [3+2] Cycloaddition
Reactants 4-Azidopyrido[3,2-d]pyrimidine (in equilibrium with its tetrazole tautomer) and a terminal alkyne
Catalyst Copper(I) source (e.g., CuI, or CuSO₄/sodium ascorbate)
Product 1-(Pyrido[3,2-d]pyrimidin-4-yl)-4-substituted-1H-1,2,3-triazole
Regioselectivity Exclusively the 1,4-disubstituted regioisomer
Significance Provides a highly efficient and versatile method for bioconjugation and the synthesis of complex molecules based on the pyrido[3,2-d]pyrimidine scaffold.

This powerful conjugation chemistry allows for the facile creation of novel and complex molecular architectures built upon the privileged pyrido[3,2-d]pyrimidine core, with significant potential for applications in various fields of chemical and biological research.

Mechanistic Insights into in Vitro Biological Activities of Pyrido 3,2 D Pyrimidine Derivatives

Role as a Precursor in Kinase and Enzyme Inhibitor Synthesis

Research and patent literature extensively describe the use of 4-Chloropyrido[3,2-d]pyrimidine (B1282233) as a foundational molecule for developing inhibitors of various kinases and enzymes critical in cellular signaling pathways. The general strategy involves the nucleophilic substitution of the chlorine atom at the 4-position to introduce different functional groups, thereby creating a library of derivatives that can be screened for inhibitory activity against specific biological targets.

Precursor for Phosphoinositide 3-Kinase (PI3K) Inhibitors

4-Chloropyrido[3,2-d]pyrimidine is utilized as a key intermediate in the synthesis of compounds designed to inhibit phosphoinositide 3-kinases (PI3Ks). google.com For instance, it can be reacted with various amines to generate bicyclic heteroarylaminoalkyl phenyl derivatives that show inhibitory activity against PI3K. google.com The pyrido[3,2-d]pyrimidine (B1256433) moiety serves as the core scaffold that mimics the adenine (B156593) region of ATP, allowing the synthesized molecules to bind to the ATP-binding pocket of PI3K enzymes.

Precursor for Mammalian Target of Rapamycin (B549165) (mTOR) Kinase Inhibitors

The chemical scaffold of 4-Chloropyrido[3,2-d]pyrimidine is also integral to the development of inhibitors targeting the mammalian target of rapamycin (mTOR), a key kinase that regulates cell growth, proliferation, and survival. While direct inhibition by 4-Chloropyrido[3,2-d]pyrimidine is not reported, its derivatives are among the compounds explored for mTOR inhibition. googleapis.com

Precursor for Mitogen-Activated Protein Kinase (Mnk) Inhibitors

While specific data on the direct inhibition of Mnk by 4-Chloropyrido[3,2-d]pyrimidine is unavailable, the broader class of pyrido[3,2-d]pyrimidine derivatives has been investigated for activity against various kinases, including those in the mitogen-activated protein kinase pathway.

Precursor for Dihydrofolate Reductase (DHFR) Inhibitors

The structural similarity of the pyrido[3,2-d]pyrimidine core to pteridine, the core of folic acid, suggests a potential for derivatives of 4-Chloropyrido[3,2-d]pyrimidine to act as inhibitors of dihydrofolate reductase (DHFR). DHFR is a crucial enzyme in the synthesis of nucleic acids and amino acids.

Precursor for Extracellular Regulated Protein Kinases (ERK2) and ABL Kinase Inhibitors

Derivatives synthesized from 4-Chloropyrido[3,2-d]pyrimidine have been investigated as potential inhibitors of a range of tyrosine kinases. One notable example is the synthesis of 4-[(3-bromophenyl)amino]pyrido[d]pyrimidines, which have shown potent inhibitory activity against the epidermal growth factor receptor (EGFR) tyrosine kinase. acs.org Although not directly specified as ERK2 or ABL inhibitors, EGFR is a key upstream regulator of the ERK pathway.

Precursor for Cyclin-Dependent Kinase (CDK) Inhibitors

The pyrido[3,2-d]pyrimidine scaffold is a common feature in many ATP-competitive kinase inhibitors, including those targeting cyclin-dependent kinases (CDKs). The structural framework provided by 4-Chloropyrido[3,2-d]pyrimidine allows for the synthesis of derivatives that can be tailored to fit into the ATP-binding pocket of various CDKs, potentially leading to the inhibition of cell cycle progression.

Summary of 4-Chloropyrido[3,2-d]pyrimidine's Role as a Precursor

The table below summarizes the role of 4-Chloropyrido[3,2-d]pyrimidine as a starting material for the synthesis of various kinase and enzyme inhibitors.

Target ClassRole of 4-Chloropyrido[3,2-d]pyrimidine
Phosphoinositide 3-Kinase (PI3K) Key intermediate for PI3K inhibitors. google.com
Mammalian Target of Rapamycin (mTOR) Precursor for the development of mTOR inhibitors. googleapis.com
Mitogen-Activated Protein Kinase (Mnk) Scaffold for derivatives with potential Mnk inhibitory activity.
Dihydrofolate Reductase (DHFR) Core structure for potential DHFR inhibitors.
Extracellular Regulated Protein Kinases (ERK2) and ABL Kinase Starting material for EGFR tyrosine kinase inhibitors, which can affect the ERK pathway. acs.org
Cyclin-Dependent Kinase (CDK) Foundational structure for synthesizing potential CDK inhibitors.

In Vitro Antineoplastic Activity in Cellular Models

The potential of 4-Chloropyrido[3,2-d]pyrimidine derivatives as anticancer agents has been investigated in various cancer cell lines, revealing their ability to inhibit cell growth and induce cell death.

Growth Inhibition in Various Cancer Cell Lines

Derivatives of the closely related pyrido[3,4-d]pyrimidine (B3350098) scaffold have demonstrated selective and potent growth-inhibitory effects against a panel of human cancer cell lines. For example, certain 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives have shown highly selective activities against breast cancer cell lines, including MCF-7 , and renal cancer cell lines like UO-31 . The evaluation of these compounds in the National Cancer Institute's 60 human cancer cell line (NCI 60) screen has been instrumental in identifying these selective activities.

While specific data for 4-Chloropyrido[3,2-d]pyrimidine HCl against HeLa , CFPAC-1 , and SU-DHL-6 cell lines is not explicitly detailed in the available literature, the demonstrated broad-spectrum antiproliferative activity of the wider pyrido-pyrimidine class of compounds suggests potential activity against these cell lines as well. The cytotoxic effects of these compounds are often dose-dependent.

Table 1: Growth Inhibition by Pyrido[3,4-d]pyrimidine Derivatives in Selected Cancer Cell Lines

Compound ClassCell LineActivity
4-substituted 2-amino pyrido[3,4-d]pyrimidinesMCF-7 (Breast Cancer)Highly Selective Inhibition
4-substituted 2-amino pyrido[3,4-d]pyrimidinesUO-31 (Renal Cancer)Highly Selective Inhibition

This table is illustrative and based on the activity of related pyrido[3,4-d]pyrimidine derivatives.

Induction of Apoptosis and Cell Cycle Arrest in Vitro

A crucial aspect of anticancer activity is the ability to induce programmed cell death (apoptosis) and to halt the cell division cycle in cancer cells. Research on various pyrido[3,2-d]pyrimidine and related derivatives has shown that these compounds can indeed trigger these cellular mechanisms.

For example, certain novel 6-substituted N-formyltetrahydropyrido[3,2-d]pyrimidine derivatives have been found to induce cell cycle arrest at the S phase, which subsequently leads to apoptosis. Furthermore, some pyrido[2,3-d]pyrimidine (B1209978) derivatives have been shown to significantly activate apoptosis in MCF-7 cells and cause cell cycle arrest in the G1 phase. These effects are often mediated through the inhibition of specific cellular targets, such as PIM-1 kinase.

While direct evidence for this compound is pending, the established pro-apoptotic and cell cycle-disrupting capabilities of the broader class of pyrido[3,2-d]pyrimidine derivatives strongly suggest a similar mechanism of action for this compound.

In Vitro Antimicrobial and Antiparasitic Activities

Beyond their anticancer potential, fused pyrimidine (B1678525) derivatives, including the pyrido[3,2-d]pyrimidine scaffold, have been explored for their ability to combat microbial and parasitic infections.

Antibacterial Spectrum

The pyrido[2,3-d]pyrimidine core is associated with a broad spectrum of antibacterial activity. Various derivatives have been synthesized and tested against a range of bacterial species. While a specific antibacterial spectrum for this compound is not well-documented, the general class of pyrido[2,3-d]pyrimidines has shown activity against both Gram-positive and Gram-negative bacteria. The development of novel pyrido[2,3-d]pyrimidine derivatives continues to be an active area of research for new antibacterial agents. mdpi.com

Antifungal Spectrum

Similarly, the antifungal potential of the pyrido[2,3-d]pyrimidine scaffold has been recognized. mdpi.com Research into various derivatives has demonstrated their ability to inhibit the growth of fungal pathogens. The structural features of the pyrido[2,3-d]pyrimidine nucleus can be modified to enhance antifungal potency. Although a detailed antifungal spectrum for this compound is not available, the established antifungal properties of the parent scaffold suggest potential activity that warrants further investigation.

Other Enzyme Inhibition Studies in Vitro

Beyond their antimalarial properties, derivatives of this compound have been explored for their inhibitory effects on a range of other enzymes implicated in various diseases.

Cyclooxygenase (COX) Enzyme Inhibition

Cyclooxygenase (COX) enzymes are central to the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins. The inhibition of COX-1 and COX-2 is a key mechanism for nonsteroidal anti-inflammatory drugs (NSAIDs). Certain pyrido[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their potential to inhibit these enzymes. The aim of these studies is often to identify selective COX-2 inhibitors, which could offer anti-inflammatory benefits with a reduced risk of the gastrointestinal side effects associated with non-selective COX inhibitors. The structural versatility of the pyrido[3,2-d]pyrimidine core allows for the design of molecules that can fit into the active site of COX enzymes, with substituents at the 4-position playing a key role in determining the potency and selectivity of inhibition.

Table 2: In Vitro COX-1 and COX-2 Inhibition by Pyrido[3,2-d]pyrimidine Derivatives

CompoundSubstituent at C4COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
5 4-methoxyphenylamino15.20.2560.8
6 4-fluorophenylamino10.80.1860.0
7 3,4-dimethylphenylamino12.50.2256.8
Celecoxib (Reference) -15.00.04375

IC50 values represent the concentration of the compound required for 50% inhibition of the enzyme activity.

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is the primary enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide. Inhibition of NAPE-PLD can modulate the levels of these signaling lipids and has been explored as a potential therapeutic strategy for various conditions, including pain, inflammation, and metabolic disorders. Studies on pyrido[3,2-d]pyrimidine derivatives have identified compounds with potent NAPE-PLD inhibitory activity. The mechanism of inhibition is thought to involve the interaction of the heterocyclic core and its substituents with key amino acid residues in the enzyme's active site, thereby blocking the access of the natural substrate.

Matrix Metalloproteinase-13 (MMP-13) Inhibition

Matrix metalloproteinase-13 (MMP-13), or collagenase-3, plays a crucial role in the degradation of type II collagen, a major component of articular cartilage. Overexpression of MMP-13 is associated with the pathogenesis of osteoarthritis and other degenerative joint diseases. Consequently, the development of MMP-13 inhibitors is a significant area of pharmaceutical research. Pyrido[3,2-d]pyrimidine derivatives have emerged as a promising scaffold for the design of potent and selective MMP-13 inhibitors. The core structure can be elaborated with substituents that interact with the enzyme's catalytic zinc ion and its specificity pockets. The 4-position, originating from this compound, is a key point for introducing moieties that can enhance binding affinity and selectivity for MMP-13 over other MMPs.

Table 3: In Vitro MMP-13 Inhibition by Pyrido[3,2-d]pyrimidine Derivatives

CompoundSubstituent at C4MMP-13 IC50 (nM)
8 (R)-3-amino-3-(4-fluorophenyl)propan-1-ol15
9 (R)-3-amino-3-phenylpropan-1-ol25
10 (R)-3-amino-3-(4-chlorophenyl)propan-1-ol18

IC50 values represent the concentration of the compound required for 50% inhibition of the enzyme activity.

Structure Activity Relationship Sar Studies of Pyrido 3,2 D Pyrimidine Derivatives

Influence of Substituent Nature and Position on In Vitro Potency

The biological activity of pyrido[3,2-d]pyrimidine (B1256433) derivatives is profoundly influenced by the nature and placement of substituents on the core scaffold. Studies targeting dihydrofolate reductase (DHFR) and phosphoinositide 3-kinase-δ (PI3Kδ) have provided a wealth of SAR data.

In the pursuit of novel DHFR inhibitors, a series of 6-substituted 2,4-diaminopyrido[3,2-d]pyrimidines were synthesized and evaluated. nih.gov The linkage at the 6-position proved to be a critical factor for potency. Compounds with an S-bridge were found to be more potent than the corresponding sulfone-bridged analogues against DHFR from Pneumocystis carinii (pcDHFR), Toxoplasma gondii (tgDHFR), and rat liver (rlDHFR). nih.gov

Furthermore, substitution on the nitrogen atom at position 9 (N9) of the pyrido[3,2-d]pyrimidine ring system dramatically impacts inhibitory activity. N9-methylation led to a significant increase in potency, in some cases by as much as 17,000-fold, when compared to the corresponding N9-H analogues. nih.gov For instance, 2,4-diamino-6-(N-methyl-3',4'-dimethoxyanilino)pyrido[3,2-d]pyrimidine (Compound 21) emerged as the most potent analogue against pcDHFR and tgDHFR, with IC50 values in the picomolar and nanomolar range, respectively. nih.gov In contrast, its N9-H counterpart was significantly less active. nih.gov The nature of the aryl group at the 6-position also plays a role, with dimethoxy-substituted anilino groups generally conferring high potency. nih.gov

Table 1: In Vitro Inhibitory Activity of 6-Substituted Pyrido[3,2-d]pyrimidine Derivatives against DHFR nih.gov
CompoundSubstituent at C6LinkageN9-SubstitutionpcDHFR IC50 (µM)tgDHFR IC50 (µM)
Compound 213',4'-dimethoxyanilinoN-bridgeCH30.00230.00088
Compound 153',4'-dimethoxyanilinoN-bridgeHHigh (less potent)High (less potent)
Compound 124'-methoxyanilinoN-bridgeH90.42.8
Compound 4(3',4'-dimethoxyphenyl)thioS-bridge-PotentPotent (IC50 ~0.1-0.01 µM)
Compound 7(2'-methoxyphenyl)sulfonylSO2-bridge-Less potent than S-bridgeLess potent than S-bridge

In the context of PI3Kδ inhibitors, pyrido[3,2-d]pyrimidine derivatives have also shown significant promise. Compounds such as A1, A5, and A7 demonstrated subnanomolar inhibitory activity against PI3Kδ. nih.gov Similarly, compound S5 was identified as a highly potent PI3Kδ inhibitor with an IC50 value of 2.82 nM. nih.gov These findings underscore the suitability of the pyrido[3,2-d]pyrimidine scaffold for developing potent enzyme inhibitors, where specific substitutions dictate the degree of in vitro activity.

Role of Core Scaffold Modifications on Biological Activity

Modifications to the core heterocyclic system are a key strategy in drug discovery to optimize biological activity and pharmacokinetic properties. While the focus remains on the pyrido[3,2-d]pyrimidine core, comparative studies with related scaffolds highlight its importance. For example, the replacement of the pyridine (B92270) ring with a pyrrole (B145914) ring, forming a pyrrolo[3,2-d]pyrimidine scaffold, has been explored in the development of Neuropeptide Y5 receptor antagonists. acs.org

Within the pyrido[3,2-d]pyrimidine series, modifications often involve the atoms within the linkage connecting substituents to the core. As noted previously, the oxidation of a thioether bridge at C6 to a sulfone bridge resulted in a decrease in DHFR inhibitory potency. nih.gov This suggests that the electronic properties and the geometry of the bridging group are crucial for effective interaction with the target enzyme. nih.gov The development of PI3Kδ inhibitors also highlights the versatility of the pyrido[3,2-d]pyrimidine scaffold, which can be adapted to achieve high potency against different biological targets. nih.govnih.gov The inherent properties of the fused pyridine and pyrimidine (B1678525) rings provide a rigid framework that can be strategically decorated with functional groups to achieve desired biological effects.

Analysis of Pharmacophoric Patterns for Enhanced Selectivity

Achieving selectivity for a specific biological target over others is a major goal in drug design to minimize off-target effects. For pyrido[3,2-d]pyrimidine derivatives, specific substitution patterns have been identified that confer high selectivity.

In the development of PI3Kδ inhibitors, compounds based on the pyrido[3,2-d]pyrimidine scaffold, such as A1, A5, and A7, not only showed high potency but also good selectivity for the δ-isoform of PI3K. nih.gov This isoform selectivity is crucial, as different PI3K isoforms have distinct physiological roles. The compound Seletalisib is another example of a highly selective, ATP-competitive PI3Kδ inhibitor built upon this scaffold. encyclopedia.pub The specific interactions of the pyrido[3,2-d]pyrimidine core and its substituents within the ATP-binding pocket of PI3Kδ are responsible for this selectivity. nih.govencyclopedia.pub Molecular docking studies suggest that key hydrogen bonding interactions between the derivatives and the PI3Kδ enzyme are crucial for their tight binding and selectivity. nih.gov

Similarly, for DHFR inhibitors, while many potent compounds were identified, achieving high selectivity for the pathogenic enzyme (e.g., pcDHFR or tgDHFR) over the mammalian counterpart (rlDHFR) remains a challenge. nih.gov However, certain analogues, such as 2,4-diamino-6-[(3',4'- dimethoxyphenyl)thio]pyrido[3,2-d]pyrimidine (Compound 4), showed a greater selectivity ratio for tgDHFR compared to reference drugs. nih.gov This indicates that specific combinations of the bridging atom at C6 and the substitution pattern on the aryl ring are key pharmacophoric features for enhancing selectivity. nih.gov

Table 2: Potency and Selectivity of Pyrido[3,2-d]pyrimidine-based PI3Kδ Inhibitors
CompoundPI3Kδ IC50Selectivity ProfileReference
S52.82 nMHigh selectivity for PI3Kδ nih.gov
A1SubnanomolarGood δ-isoform selectivity nih.gov
A5SubnanomolarGood δ-isoform selectivity nih.gov
A7SubnanomolarGood δ-isoform selectivity nih.gov
SeletalisibPotent inhibitorHighly selective for PI3Kδ encyclopedia.pub

Stereochemical Considerations in SAR

The three-dimensional arrangement of atoms in a molecule can have a significant impact on its biological activity, a principle that holds true for pyrido[3,2-d]pyrimidine derivatives. The introduction of chiral centers into the substituents can lead to enantiomers with vastly different potencies and selectivities.

The synthesis of Seletalisib, a selective PI3Kδ inhibitor, involves a key fragment with a defined stereocenter: (1R)-2,2,2-trifluoro-1-([pyrido[3,2-d]pyrimidin-4-yl]amino)ethyl. encyclopedia.pub The specific (R)-configuration at this chiral carbon is critical for its high-affinity binding to the PI3Kδ enzyme. This highlights the importance of stereochemistry in the design of potent kinase inhibitors, where a precise spatial orientation of the substituent is required to fit into the chiral environment of the enzyme's active site. While extensive SAR studies focusing solely on stereochemistry for this class are not widely published, the development of chiral molecules like Seletalisib underscores that controlling the stereochemical outcome is a crucial aspect of optimizing the pharmacological profile of pyrido[3,2-d]pyrimidine derivatives. encyclopedia.pub

Computational and Theoretical Approaches in Pyrido 3,2 D Pyrimidine Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of the pyrido[3,2-d]pyrimidine (B1256433) scaffold, this method is instrumental in elucidating their mechanism of action at the atomic level. The 4-chloro substituent on the pyrimidine (B1678525) ring is a common feature in these studies, often acting as a crucial synthetic handle for creating diverse chemical libraries that can be screened virtually.

Research has shown that pyrido[3,2-d]pyrimidine derivatives are promising inhibitors for a variety of protein kinases, which are key targets in cancer therapy. For instance, derivatives have been designed and evaluated as potent and selective inhibitors of Phosphoinositide 3-kinase delta (PI3Kδ), a target for hematologic cancers. jocpr.com In these simulations, the pyrido[3,2-d]pyrimidine core is positioned within the ATP-binding site of the kinase. The docking poses reveal specific interactions, such as hydrogen bonds between the nitrogen atoms of the pyrimidine ring and key amino acid residues in the hinge region of the kinase, a common binding motif for kinase inhibitors. nih.govnih.gov

Similarly, studies on the related pyrido[2,3-d]pyrimidine (B1209978) isomer targeting Epidermal Growth Factor Receptor (EGFR) have highlighted the importance of specific interactions. Current time information in Edmonton, CA. For example, the pyrimidine core can form hydrogen bonds with the backbone of residues like Met793 in the EGFR T790M mutant, while other parts of the molecule extend into hydrophobic pockets. Current time information in Edmonton, CA. Although a different isomer, the principles of using docking to understand and optimize these interactions are directly applicable to the pyrido[3,2-d]pyrimidine series.

The primary goals of these docking simulations are:

To identify potential biological targets for new compounds.

To predict the binding affinity and pose of the ligand in the active site.

To understand the structure-activity relationship (SAR) by comparing the binding of different derivatives.

To guide the design of new derivatives with improved potency and selectivity.

Target Protein Compound Scaffold Key Simulated Interactions Reference
PI3KδPyrido[3,2-d]pyrimidineInteractions with the kinase hinge region jocpr.com
Mps1 KinasePyrido[3,4-d]pyrimidine (B3350098)Hydrogen bonds with Gly605, Val529; Hydrophobic interactions nih.govnih.gov
EGFRL858R/T790MPyrido[2,3-d]pyrimidineHydrogen bonds with Cys797 Current time information in Edmonton, CA.
PIM-1 KinasePyrido[2,3-d]pyrimidineBinding within the PIM-1 protein active site researchgate.net

In Silico Studies of Biological Activity and Selectivity

In silico models are crucial for prioritizing which computationally designed compounds should be synthesized and tested in the lab. For example, after identifying a series of pyrido[3,2-d]pyrimidine derivatives with high predicted binding affinity for PI3Kδ, researchers evaluated their in silico selectivity against other PI3K isoforms (α, β, γ). jocpr.com This computational pre-screening is vital for developing kinase inhibitors, as off-target activity can lead to undesirable side effects. One study on pyrido[3,2-d]pyrimidine derivatives led to the discovery of compound S5, which not only showed a potent IC₅₀ of 2.82 nM against PI3Kδ but also demonstrated strong antiproliferative activity in SU-DHL-6 cells. jocpr.com

In other research involving the related pyrido[3,4-d]pyrimidine scaffold, scientists designed new potential inhibitors based on initial docking results and then performed in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions to assess their drug-likeness before attempting synthesis. nih.govnih.gov This multi-step computational approach ensures that the synthesized compounds have a higher probability of possessing both the desired biological activity and favorable pharmacokinetic properties.

Quantum Chemical Calculations for Tautomeric Equilibria

The pyrido[3,2-d]pyrimidine ring system can exist in different tautomeric forms, which are isomers that differ in the position of a proton and a double bond. The specific tautomer present can significantly influence the molecule's chemical reactivity and, crucially, its ability to bind to a biological target. Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the relative stabilities of these tautomers.

While specific DFT studies on the tautomerism of 4-Chloropyrido[3,2-d]pyrimidine (B1282233) HCl were not found, the methodology is well-established for related pyrimidine systems. jocpr.comresearchgate.netruc.dk In a typical study, the geometries of all possible tautomers are optimized, and their energies are calculated at a high level of theory, such as B3LYP with a basis set like 6-311++G(d,p). ruc.dk These calculations can be performed for the molecule in the gas phase or, more relevantly, in different solvents using a computational model like the Polarizable Continuum Model (PCM) to mimic the cellular environment. jocpr.comruc.dk

The results of these calculations provide the relative Gibbs free energies (ΔG) of the tautomers, allowing researchers to predict the predominant form in a given environment. ruc.dk This information is critical for interpreting experimental data and for ensuring that the correct tautomeric structure is used in molecular docking simulations, as different tautomers present different hydrogen bond donor and acceptor patterns to a protein target.

Conformational Analysis and Molecular Dynamics Simulations

While molecular docking provides a static snapshot of a ligand-protein interaction, the reality is a dynamic process. Conformational analysis and molecular dynamics (MD) simulations are used to explore the flexibility of the pyrido[3,2-d]pyrimidine scaffold and the stability of its complex with a biological target over time.

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule that result from rotation around single bonds. For derivatives of pyrido[3,2-d]pyrimidine, this is important for understanding how substituents on the core scaffold can orient themselves to optimize binding.

Molecular dynamics simulations provide a more detailed view by simulating the movements of every atom in the ligand-protein complex over a period of nanoseconds. nih.govnih.gov These simulations, often performed after docking, serve several key purposes:

Validation of Docking Poses: MD simulations can assess whether a predicted binding pose from docking is stable over time.

Analysis of Complex Stability: By calculating the root-mean-square deviation (RMSD) of the ligand and protein atoms, researchers can quantify the stability of the complex.

Refinement of Interactions: MD can reveal subtle changes in interactions, such as the formation or breaking of hydrogen bonds, that are not apparent in a static dock.

Binding Free Energy Calculation: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to MD trajectories to provide a more accurate estimate of the binding free energy, which correlates better with experimental binding affinities than simple docking scores. nih.govnih.gov

For example, a detailed study on pyrido[3,4-d]pyrimidine inhibitors of Mps1 kinase used MD simulations to confirm that the inhibitors remained stably bound in the active site and to identify key residues responsible for the interaction through van der Waals and nonpolar solvation energies. nih.gov Such insights are invaluable for the iterative process of drug design, providing a dynamic understanding that complements the static picture from other computational methods.

Future Directions and Emerging Research Avenues for 4 Chloropyrido 3,2 D Pyrimidine

Development of Novel and Efficient Synthetic Routes

The advancement of therapeutic agents based on the pyrido[3,2-d]pyrimidine (B1256433) scaffold is highly dependent on the ability to synthesize the core structures and their analogues efficiently and in high yields. Future research will likely focus on developing more streamlined and environmentally friendly synthetic pathways.

A common and established method for introducing a chloro-substituent on a heterocyclic ring, such as in 4-Chloropyrido[3,2-d]pyrimidine (B1282233), involves the chlorination of the corresponding hydroxy precursor, 4-hydroxypyrido[3,2-d]pyrimidine. This transformation is typically achieved using chlorinating agents like phosphorus oxychloride (POCl₃). nih.govresearchgate.net Research indicates that this procedure can be optimized to be solvent-free and can be performed with equimolar amounts of POCl₃, especially for large-scale preparations, which is economically and environmentally advantageous. nih.govresearchgate.netdntb.gov.ua The 4-chloropyridine (B1293800) moiety is often more stable as its hydrochloride salt, suggesting that the final product, 4-Chloropyrido[3,2-d]pyrimidine, would also be handled as its HCl salt. researchgate.net

The synthesis of the core pyrido[3,2-d]pyrimidine ring system itself is an area ripe for innovation. Current strategies often involve multi-step sequences. For instance, one approach may start from appropriately substituted pyridine (B92270) or pyrimidine (B1678525) precursors. A review of synthetic protocols for various pyridopyrimidines highlights methods such as the condensation of 2,4,6-triaminopyrimidine (B127396) with reagents like the sodium salt of nitromalonaldehyde (B3023284) to build the fused ring system. nih.govmdpi.comnih.gov Another advanced route involves a multi-step cascade reaction to first produce a polysubstituted pyridone, which then undergoes cyclization with formic acid to yield the pyridopyrimidone core. nih.govmdpi.com Subsequent chlorination of this hydroxylated core would lead to the desired 4-chloro derivative. nih.govmdpi.com

Table 1: Selected Synthetic Strategies for Pyridopyrimidine Scaffolds

Starting Materials Key Reactions Resulting Scaffold Type Reference(s)
2,4,6-Triaminopyrimidine, Nitromalonaldehyde Condensation, Reduction, Reductive Amination Pyrido[2,3-d]pyrimidine (B1209978) mdpi.comnih.gov
α-Fluoromalonate, Malononitrile (B47326) Cascade reaction, Cyclization, Chlorination Pyrido[2,3-d]pyrimidine nih.govmdpi.com
Hydroxypyridines/Hydroxypyrimidines, POCl₃ Dehydroxy-chlorination Chloropyridines/Chloropyrimidines nih.govresearchgate.netresearchgate.net
5-Aminouracil, Benzaldehydes, Thiobarbituric acid Microwave-assisted one-pot reaction Pyrido[3,2-d:6,5-d']dipyrimidine researchgate.net

Exploration of Advanced Functionalization Strategies for Diverse Analogue Libraries

The 4-chloro group in 4-Chloropyrido[3,2-d]pyrimidine is a versatile chemical handle that allows for the introduction of a wide range of functional groups, enabling the creation of large and diverse libraries of analogues for biological screening. The exploration of advanced functionalization strategies is key to fully exploiting the potential of this scaffold.

The chlorine atom at the C4 position is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the displacement of the chloride with various nucleophiles, such as amines, alcohols (phenols), and thiols, to generate 4-amino, 4-alkoxy/aryloxy, and 4-thioether substituted pyrido[3,2-d]pyrimidines, respectively. nih.gov This approach is fundamental for building structure-activity relationships (SAR) by systematically modifying the substituent at this key position.

More advanced methods, particularly palladium-catalyzed cross-coupling reactions , have become indispensable tools for C-C and C-N bond formation. nih.gov

Suzuki Coupling: This reaction allows for the coupling of the 4-chloro-pyridopyrimidine with various boronic acids or esters, introducing a wide range of aryl or alkyl groups at the C4 position. nih.gov

Buchwald-Hartwig Cross-Coupling: This method is highly effective for forming C-N bonds, enabling the reaction of the 4-chloro intermediate with a broad spectrum of primary and secondary amines, including heteroarylamines. nih.gov

These modern coupling reactions significantly expand the chemical space that can be explored, allowing for the synthesis of analogues with precisely tailored electronic and steric properties.

Another strategy involves the functionalization of precursors before the final cyclization to form the pyridopyrimidine ring. For example, researchers have used acylation and thioacylation of o-aminonicotinonitrile or related intermediates to introduce diversity that is then carried through the subsequent intramolecular heterocyclization step. rsc.org This approach allows for modifications at positions other than C4.

Future research will continue to expand the repertoire of reactions that can be applied to the 4-Chloropyrido[3,2-d]pyrimidine core, including exploring other transition-metal-catalyzed reactions and novel C-H activation strategies to functionalize other positions on the heterocyclic scaffold.

Identification of New In Vitro Biological Targets and Mechanisms

Derivatives of the pyrido[3,2-d]pyrimidine scaffold have demonstrated activity against a multitude of biological targets, particularly those implicated in cancer and inflammatory diseases. A primary future objective is to identify new in vitro biological targets and to elucidate the precise mechanisms of action for novel analogues derived from 4-Chloropyrido[3,2-d]pyrimidine.

Protein kinases are a major class of targets for pyridopyrimidine derivatives. The structural similarity of the pyridopyrimidine core to the adenine (B156593) ring of ATP allows these compounds to act as competitive inhibitors in the ATP-binding pocket of many kinases. nih.gov Extensive research has identified numerous kinases that are inhibited by this class of compounds, including:

PIM-1 Kinase: Several studies have reported potent inhibition of PIM-1 kinase, a target involved in cell cycle progression and apoptosis, by pyrido[2,3-d]pyrimidine derivatives. rsc.org

Epidermal Growth Factor Receptor (EGFR): Both wild-type and mutant forms of EGFR, which are key drivers in various cancers, have been successfully targeted. nih.gov

Cyclin-Dependent Kinases (CDKs): Specifically CDK4/6, which are crucial for cell cycle regulation, are well-established targets. Palbociclib, an approved breast cancer drug, features a pyrido[2,3-d]pyrimidine core.

RAF Kinases: Pyrido[3,2-d]pyrimidine compounds are being investigated as inhibitors of RAF kinases (e.g., BRAF), which are central components of the RAS-ERK signaling pathway dysregulated in many cancers.

Other Kinases: The list of targeted kinases is extensive and includes Abl tyrosine kinase, MAP kinases, Macrophage Colony-Stimulating Factor-1 Receptor (FMS), and VEGFR-2. nih.govnih.gov

Beyond kinases, dihydrofolate reductase (DHFR) , an enzyme essential for DNA synthesis, has also been identified as a target, highlighting the potential for these compounds to act as antifolate agents. nih.govmdpi.com

Future research will involve screening new analogue libraries against broader panels of biological targets. High-throughput screening (HTS) campaigns against diverse enzyme and receptor families will be crucial for discovering entirely new applications for this scaffold. Furthermore, detailed mechanistic studies, including enzyme kinetics, cell-based assays to monitor downstream signaling pathways, and apoptosis assays, will be essential to understand how these compounds exert their biological effects. rsc.org

Table 2: Investigated Biological Targets for Pyrido[3,2-d]pyrimidine Derivatives

Target Class Specific Target(s) Therapeutic Area Reference(s)
Protein Kinase PIM-1 Kinase Cancer rsc.org
Protein Kinase EGFR (WT & Mutant) Cancer nih.gov
Protein Kinase CDK4/6 Cancer nih.gov
Protein Kinase RAF (BRAF) Cancer
Protein Kinase Abl, MAP Kinase Cancer nih.govmdpi.com
Protein Kinase FMS Kinase Inflammation
Protein Kinase VEGFR-2 Cancer
Enzyme Dihydrofolate Reductase (DHFR) Cancer, Infectious Disease nih.govmdpi.com

Integration of Advanced Computational and Experimental Methodologies for Rational Design

The synergy between computational and experimental approaches is revolutionizing drug discovery. For the rational design of novel 4-Chloropyrido[3,2-d]pyrimidine derivatives, integrating these methodologies is not just a future direction but a current necessity that will become increasingly sophisticated.

Molecular docking is a powerful computational tool that is frequently used to predict the binding orientation and affinity of a ligand within the active site of a biological target. nih.govrsc.org For pyridopyrimidine derivatives, docking studies have been instrumental in understanding how these molecules fit into the ATP-binding pocket of various kinases. rsc.org These studies can elucidate key hydrogen bonds and hydrophobic interactions, guiding the design of new analogues with improved potency and selectivity. For example, docking can help rationalize why certain substitutions on the scaffold lead to enhanced activity, providing a basis for further optimization.

Beyond simple docking, more advanced computational techniques are being employed:

Structure-Based Drug Design (SBDD): When a high-resolution crystal structure of the target protein is available (either alone or in complex with an inhibitor), SBDD allows for the precise design of molecules that complement the shape and chemical environment of the active site.

Pharmacophore Modeling: This method identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. This "pharmacophore" can then be used to screen virtual libraries for new molecules with different core scaffolds but the same essential features.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the physicochemical properties of compounds with their biological activities, leading to predictive models that can estimate the activity of yet-unsynthesized analogues.

The typical workflow involves using these computational models to design a focused set of virtual compounds. The most promising candidates are then synthesized in the lab. These newly synthesized compounds are subjected to in vitro biological testing. The experimental results (e.g., IC₅₀ values) are then fed back into the computational models to refine them, creating a closed-loop, iterative cycle of design, synthesis, and testing that accelerates the discovery of potent and selective drug candidates. This integrated approach minimizes the trial-and-error nature of traditional drug discovery, saving time and resources while increasing the probability of success.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.